10-Fold Potency Improvement Over Initial DEL Hit (Direct SAR Comparison)
Bfl-1-IN-2 (Compound 13) achieved a 10-fold improvement in biochemical potency relative to the initial DEL-derived hit (S)-1, as determined in a head-to-head fluorescence polarization (FP) competition assay. [1] The IC50 of (S)-1 was 43 μM, whereas Bfl-1-IN-2 exhibited an IC50 of 4.3 μM under identical assay conditions. [1] This optimization was achieved through systematic SAR exploration, including the introduction of a cyclopropyl group and a para-trifluoromethyl substituent, which were shown by X-ray crystallography to fill a lipophilic cleft in the BH3-binding site. [1]
| Evidence Dimension | Biochemical potency (IC50) |
|---|---|
| Target Compound Data | 4.3 μM |
| Comparator Or Baseline | Initial hit (S)-1 (IC50 = 43 μM) |
| Quantified Difference | 10-fold improvement |
| Conditions | Fluorescence polarization competition assay using FITC-Bid BH3 peptide, pH 7.4, room temperature, n ≥ 2 with SEM within 0.2 log unit |
Why This Matters
Demonstrates successful lead optimization and validates Bfl-1-IN-2 as a significantly more potent tool compound than its parent hit, reducing the concentration required for cellular target engagement studies.
- [1] Lucas SCC, Blackwell JH, Börjesson U, Hargreaves D, Milbradt AG, Ahmed S, et al. Identification and Evaluation of Reversible Covalent Binders to Cys55 of Bfl-1 from a DNA-Encoded Chemical Library Screen. ACS Med Chem Lett. 2024;15(6):791-797. View Source
